![molecular formula C19H17BrN4O2S2 B2891449 3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392294-38-1](/img/structure/B2891449.png)
3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Applications De Recherche Scientifique
Photodynamic Therapy Applications
- Singlet Oxygen Quantum Yield: Compounds with structural similarities, particularly those involving thiadiazole scaffolds, have been synthesized and characterized for their photophysical and photochemical properties. These properties are crucial for photodynamic therapy applications, especially in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. For instance, zinc phthalocyanine derivatives substituted with benzenesulfonamide and thiadiazole have shown remarkable potential as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
- Novel Schiff’s Bases: The facile synthesis of Schiff’s bases containing thiadiazole scaffold and benzamide groups has led to compounds evaluated for in vitro anticancer activity against a panel of human cancer cell lines. Some synthesized compounds exhibited promising anticancer activity, indicating the significance of thiadiazole and benzamide moieties in developing potential anticancer agents (Tiwari et al., 2017).
Catalytic Applications
- Synthesis Catalyst: N-bromo sulfonamide compounds have been used as catalysts in various synthesis reactions, demonstrating the versatility of thiadiazole derivatives in facilitating chemical transformations. For example, a novel N-bromo sulfonamide reagent was synthesized and characterized, showing efficiency in catalyzing the synthesis of bis(pyrazol-5-ol)s via a pseudo five-component condensation reaction (Khazaei, Abbasi, & Moosavi-Zare, 2014).
Inhibition of Carbonic Anhydrases
- Enzyme Inhibition: Acridine-acetazolamide conjugates, incorporating thiadiazole units, have been investigated as inhibitors of carbonic anhydrases, essential for various physiological processes. These compounds showed inhibition in low micromolar and nanomolar ranges, suggesting their potential for therapeutic applications (Ulus et al., 2016).
Propriétés
IUPAC Name |
3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2S2/c1-11-5-3-8-15(12(11)2)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-6-4-7-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVZIHDXEIVFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2891367.png)
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2891368.png)
![Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2891369.png)
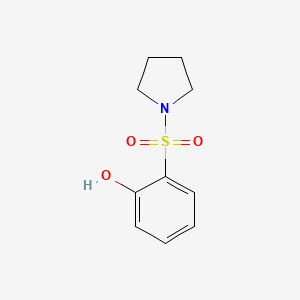
![N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2891374.png)
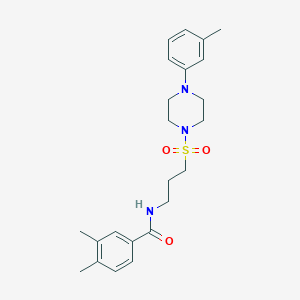

![N'-(5-Chloro-2-methoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2891381.png)
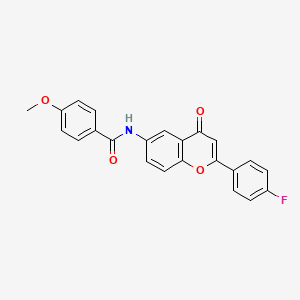
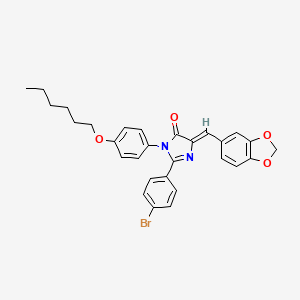
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B2891385.png)

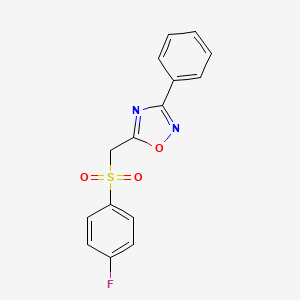
![3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2891389.png)